1-Bromo-4,4-difluorocyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4,4-difluorocyclohex-1-ene is an organofluorine compound with the molecular formula C6H7BrF2. This compound is characterized by the presence of a bromine atom and two fluorine atoms attached to a cyclohexene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4,4-difluorocyclohex-1-ene can be synthesized through several methods. One common approach involves the bromination of 4,4-difluorocyclohexene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4,4-difluorocyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-), amines (NH2R), or alkoxides (OR-).
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form 4,4-difluorocyclohexadiene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Electrophilic Addition: Halogens (e.g., Br2, Cl2) or hydrogen halides (e.g., HBr, HCl) in non-polar solvents (e.g., CCl4) are typical reagents.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol are used.
Major Products
Substitution: Products include 4,4-difluorocyclohexanol, 4,4-difluorocyclohexylamines, and 4,4-difluorocyclohexyl ethers.
Addition: Products include 1,2-dibromo-4,4-difluorocyclohexane and 1-bromo-2-chloro-4,4-difluorocyclohexane.
Elimination: The major product is 4,4-difluorocyclohexadiene.
Scientific Research Applications
1-Bromo-4,4-difluorocyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organofluorine compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the design of fluorinated analogs of biologically active molecules, aiding in the study of enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds often exhibit enhanced biological activity and stability. This compound can be a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 1-bromo-4,4-difluorocyclohex-1-ene in chemical reactions involves the interaction of its bromine and fluorine atoms with various reagents. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The fluorine atoms, due to their high electronegativity, influence the electronic properties of the cyclohexene ring, affecting its reactivity in addition and elimination reactions.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorocyclohex-1-ene: Similar structure but with only one fluorine atom.
1-Bromo-4,4-dichlorocyclohex-1-ene: Similar structure but with chlorine atoms instead of fluorine.
1-Chloro-4,4-difluorocyclohex-1-ene: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
1-Bromo-4,4-difluorocyclohex-1-ene is unique due to the presence of both bromine and two fluorine atoms, which impart distinct reactivity and properties. The combination of these halogens makes it a versatile intermediate in organic synthesis, offering different pathways for chemical transformations compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
1-bromo-4,4-difluorocyclohexene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2/c7-5-1-3-6(8,9)4-2-5/h1H,2-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVCIBBPVNAHOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1Br)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.